molecular formula C10H11NO2 B15207878 3-Methyl-5-phenyloxazolidin-4-one

3-Methyl-5-phenyloxazolidin-4-one

Cat. No.: B15207878
M. Wt: 177.20 g/mol
InChI Key: ZZYRZYUJVGOJJS-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyloxazolidin-4-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenyloxazolidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylglycine with formaldehyde and methylamine. The reaction typically occurs in a solvent such as benzene and requires heating for several hours . Another method involves the cyclization of N-phenyl-N-methylglycine with phosgene under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and occur under elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyloxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the growth and replication of bacteria . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-2-oxazolidinone: Similar in structure but differs in the position of the oxygen atom.

    5-Phenyl-2-oxazolidinone: Lacks the methyl group present in 3-Methyl-5-phenyloxazolidin-4-one.

    3-Phenyl-5-methyl-2-oxazolidinone: Similar but with different substitution patterns on the ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential antimicrobial activity make it particularly valuable in both research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H11NO2/c1-11-7-13-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

ZZYRZYUJVGOJJS-UHFFFAOYSA-N

Canonical SMILES

CN1COC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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